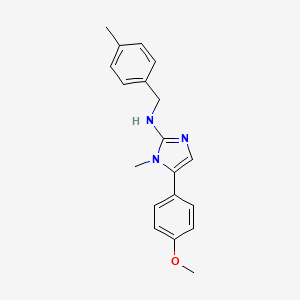![molecular formula C25H21N3O3 B11567138 12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol](/img/structure/B11567138.png)
12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its fused ring structure, which includes a benzimidazole and quinazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-furyl ketone and 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the furyl and methoxyphenyl groups, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anti-cancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoquinazolinones: Compounds with similar fused ring structures but different substituents.
Quinazolinones: Compounds lacking the benzimidazole moiety.
Benzimidazoles: Compounds lacking the quinazoline moiety.
Uniqueness
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H21N3O3 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
12-(furan-2-yl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C25H21N3O3/c1-30-17-10-8-15(9-11-17)16-13-19-23(21(29)14-16)24(22-7-4-12-31-22)28-20-6-3-2-5-18(20)26-25(28)27-19/h2-12,16,24H,13-14H2,1H3,(H,26,27) |
Clé InChI |
OXSMJKJXVFLUDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CO6)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567062.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567064.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567074.png)

![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl benzoate](/img/structure/B11567096.png)
![N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11567098.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11567103.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B11567106.png)

![3-Hydroxy-8-methyl-8-(prop-2-en-1-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B11567110.png)
![5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11567111.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567115.png)
